
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an amino group, a methyl group, and two bromine atoms attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol typically involves the bromination of 4-(1-Amino-2-methylpropyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4-(1-Amino-2-methylpropyl)phenol.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-(1-Amino-2-methylpropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine atoms enhances its reactivity and ability to form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
- 4-(1-Amino-2-methylpropyl)-2-fluorophenol
- 2-(1-Amino-2-methylpropyl)-4-methylphenol
- 2-Amino-2-methyl-1-propanol
Uniqueness
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry.
特性
分子式 |
C10H13Br2NO |
|---|---|
分子量 |
323.02 g/mol |
IUPAC名 |
4-(1-amino-2-methylpropyl)-2,6-dibromophenol |
InChI |
InChI=1S/C10H13Br2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |
InChIキー |
JXMBAIUOFGXDNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC(=C(C(=C1)Br)O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


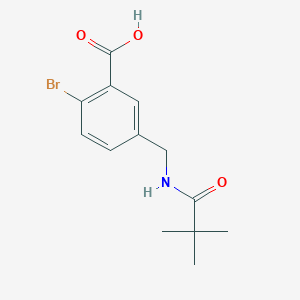
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
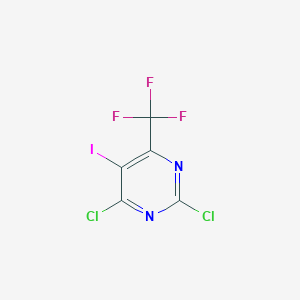

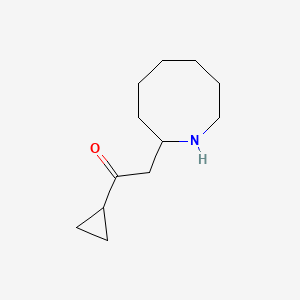
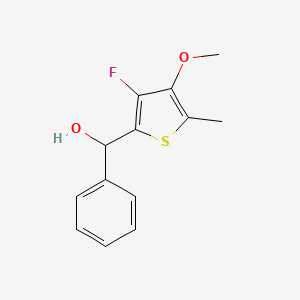
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
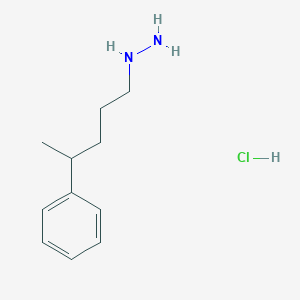
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)

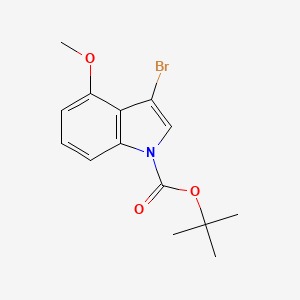

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

